molecular formula C14H11N3O2 B1398580 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester CAS No. 1208081-68-8

4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester

Cat. No. B1398580
M. Wt: 253.26 g/mol
InChI Key: XEDANQGNLQYYMM-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, whether it’s an organic or inorganic compound, its functional groups, and so on.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Optical Nonlinearity

A study explored the synthesis of a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester. These compounds showed significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid groups and ester substituents displayed maximum nonlinearity, highlighting their utility in optical applications (Chandrakantha et al., 2013).

Corrosion Inhibition

Research on pyrazole derivatives, including those structurally related to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester, indicated their effectiveness as corrosion inhibitors for steel in hydrochloric acid. These compounds showed a high rate of corrosion inhibition, with the inhibiting action increasing with the concentration of the pyrazole compounds. This suggests potential applications in protecting metal surfaces from corrosive environments (Herrag et al., 2007).

Synthesis of Pyridone Derivatives

A study demonstrated the use of a cyanoacetylating agent for synthesizing cyanoacetamide benzoic acid and benzophenone derivatives, processes that could involve compounds like 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester. The study emphasized the utility of ultrasonication as an eco-friendly alternative to conventional heating methods for such syntheses, which could be applied in various chemical manufacturing processes (Almarhoon et al., 2020).

Antimicrobial Activity

Compounds structurally similar to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester have been synthesized and evaluated for their antimicrobial activity. For instance, certain quinazolinone derivatives exhibited significant anti-bacterial and anti-fungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Mohamed et al., 2010).

Catalysis in Aqueous Medium

Ionic liquids containing naturally occurring benzoic acid-derived anions, which can be structurally related to 4-(3-Cyano-pyrazin-2-YL)-benzoic acid ethyl ester, were used in organic catalysis in an aqueous medium. These liquids exhibited supramolecular polymeric aggregation, impacting their catalytic activity and suggesting potential applications in various catalytic processes (Javed et al., 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

ethyl 4-(3-cyanopyrazin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-2-19-14(18)11-5-3-10(4-6-11)13-12(9-15)16-7-8-17-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDANQGNLQYYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-cyanopyrazin-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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